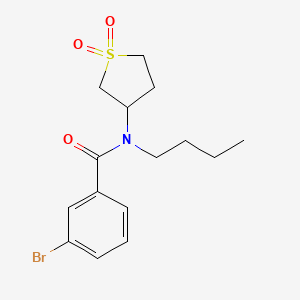

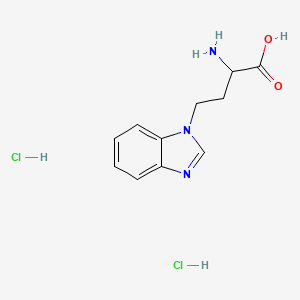

![molecular formula C8H14ClN3 B2917936 N-[(1-methyl-1h-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride CAS No. 2193066-93-0](/img/structure/B2917936.png)

N-[(1-methyl-1h-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[(1-methyl-1h-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 2193066-93-0 . It is used in the synthesis of various heteroaryl and glucokinase activators .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H13N3.ClH/c1-11-8(4-5-10-11)6-9-7-2-3-7;/h4-5,7,9H,2-3,6H2,1H3;1H . This indicates that the compound contains a pyrazole ring attached to a cyclopropane ring via a methylene bridge. The pyrazole ring also has a methyl group attached to it .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 187.67 .科学的研究の応用

Chemical Inhibitors in Drug Metabolism

Chemical inhibitors, including pyrazole derivatives, are crucial in assessing drug-drug interactions by inhibiting specific cytochrome P450 isoforms. This methodology aids in predicting potential interactions in hepatic metabolism, essential for drug development and safety evaluations (Khojasteh et al., 2011).

Heterocyclic Compounds in Medicinal Chemistry

Pyrazole and cyclopropane are foundational structures in medicinal chemistry, contributing to the synthesis of compounds with a broad range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, and antimicrobial properties. Research on these heterocyclic compounds continues to be a fertile ground for discovering new therapeutic agents (Dar & Shamsuzzaman, 2015).

Therapeutic Applications of Pyrazolines

Pyrazoline derivatives have been explored for their extensive pharmacological properties. These compounds exhibit significant antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities, among others. The ongoing research into pyrazolines underscores their potential as versatile therapeutic agents (Shaaban et al., 2012).

Ethylene-action Inhibition in Agriculture

Compounds related to cyclopropanamine, such as 1-methylcyclopropene, are used to inhibit ethylene action, improving the postharvest quality of various fruits and vegetables. This application is crucial in agricultural practices to prolong shelf life and reduce spoilage, highlighting the importance of cyclopropane derivatives in food science (Li et al., 2016).

Antimicrobial Agents

Monoterpenes, including compounds structurally similar to the cyclopropanamine moiety, exhibit a range of biological activities, notably antimicrobial effects. Such compounds are being investigated for their potential to address the growing issue of antimicrobial resistance, offering a promising avenue for new antimicrobial agents (Marchese et al., 2017).

Safety and Hazards

This compound is considered hazardous. It has the GHS07 pictogram and the signal word “Warning” associated with it . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

N-[(2-methylpyrazol-3-yl)methyl]cyclopropanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-11-8(4-5-10-11)6-9-7-2-3-7;/h4-5,7,9H,2-3,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHSHTCSHMHCSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CNC2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

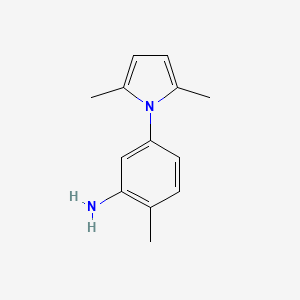

![4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2917853.png)

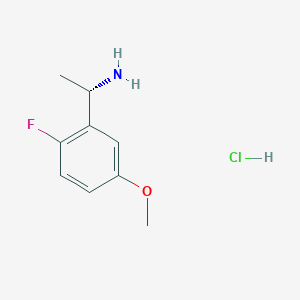

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2917862.png)

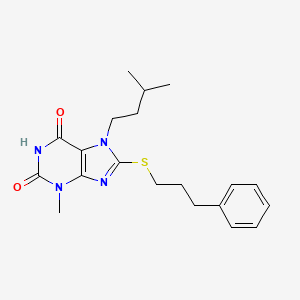

![3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2917864.png)

![N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2917866.png)

![8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride](/img/structure/B2917872.png)

![1-(2,5-dimethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2917874.png)

![N-(4-chloro-2-fluorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2917876.png)